molecular formula C18H40N4O B12732108 Hexahydro-N,N,N',N'-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine CAS No. 91435-83-5

Hexahydro-N,N,N',N'-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine

Katalognummer: B12732108
CAS-Nummer: 91435-83-5
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: NATVFOMWUXZQFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine is a complex organic compound characterized by its unique structure, which includes a nine-membered ring containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine can be compared with other similar compounds, such as:

    Hexahydro-N,N,N’,N’-tetramethyl-1,4,7-oxadiazonine-4,7-dipropanamine: Similar structure but different substituents, leading to variations in chemical properties and applications.

    Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-dipropanamine: Another closely related compound with slight differences in the alkyl groups attached to the nitrogen atoms.

The uniqueness of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

91435-83-5

Molekularformel

C18H40N4O

Molekulargewicht

328.5 g/mol

IUPAC-Name

2-[7-[2-(diethylamino)ethyl]-1,4,7-oxadiazonan-4-yl]-N,N-diethylethanamine

InChI

InChI=1S/C18H40N4O/c1-5-19(6-2)9-11-21-13-14-22(16-18-23-17-15-21)12-10-20(7-3)8-4/h5-18H2,1-4H3

InChI-Schlüssel

NATVFOMWUXZQFC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1CCN(CCOCC1)CCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.